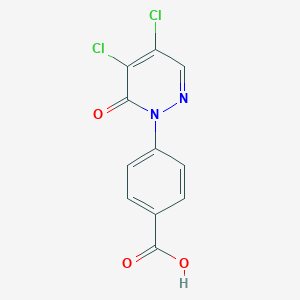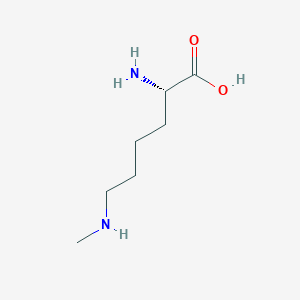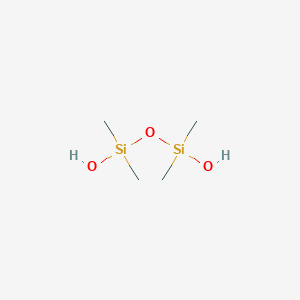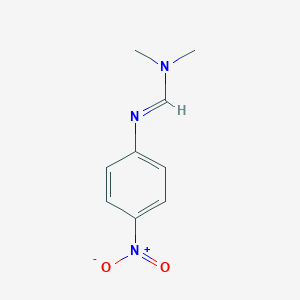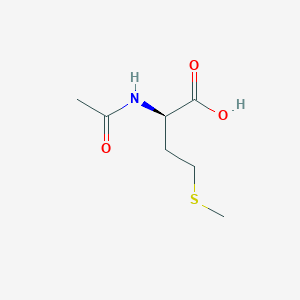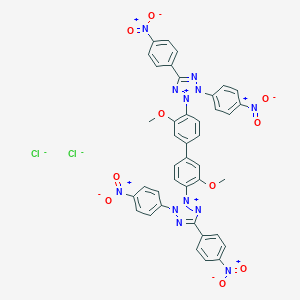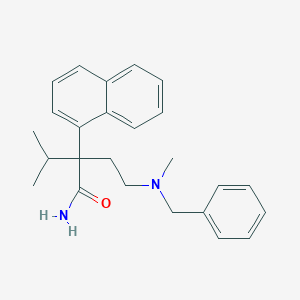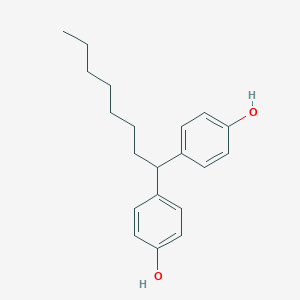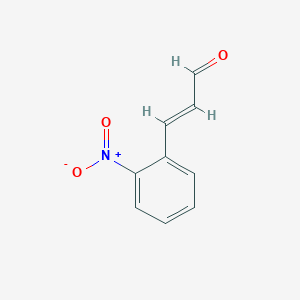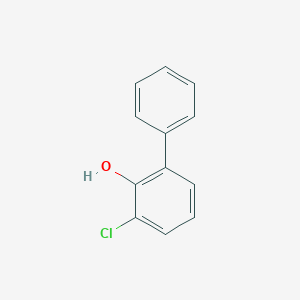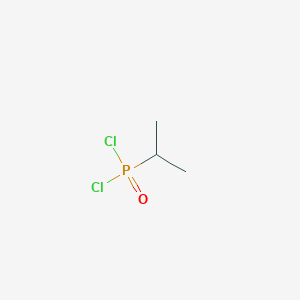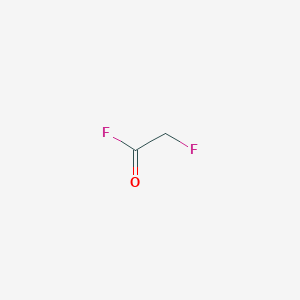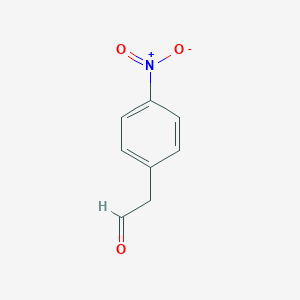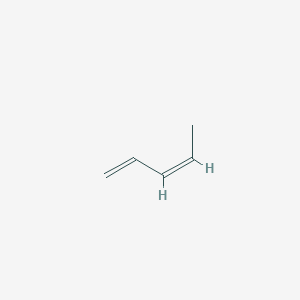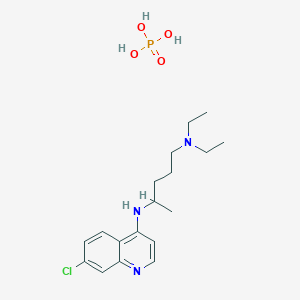
Tanakan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tanakan is a standardized extract of Ginkgo biloba leaves that has been used for several decades to improve cognitive function. It is a popular herbal supplement that has been extensively studied for its therapeutic potential. Tanakan has been shown to have a wide range of biochemical and physiological effects that can improve brain function, enhance memory, and reduce cognitive decline. In
Mecanismo De Acción
The mechanism of action of Tanakan is not fully understood, but it is thought to involve several different pathways. Tanakan has been shown to improve blood flow to the brain, which can enhance cognitive function. It also has antioxidant properties, which can protect the brain from oxidative stress. Tanakan has also been shown to modulate several neurotransmitters, including acetylcholine, norepinephrine, and serotonin, which can improve cognitive function and mood.
Efectos Bioquímicos Y Fisiológicos
Tanakan has a wide range of biochemical and physiological effects that can improve cognitive function and reduce cognitive decline. It has been shown to improve blood flow to the brain, enhance glucose uptake, and increase oxygen consumption. Tanakan also has antioxidant properties, which can protect the brain from oxidative stress. It has been shown to modulate several neurotransmitters, including acetylcholine, norepinephrine, and serotonin, which can improve cognitive function and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Tanakan in lab experiments is that it is a standardized extract, which means that the concentration of active compounds is consistent. This makes it easier to control for variables in experiments. However, one of the limitations of using Tanakan in lab experiments is that it contains multiple active compounds, which can make it difficult to isolate the specific mechanism of action.
Direcciones Futuras
There are several future directions for research on Tanakan. One area of research is to explore its potential in treating other neurological conditions, such as Parkinson's disease and multiple sclerosis. Another area of research is to investigate the potential of Tanakan in improving cognitive function in healthy individuals. Additionally, more research is needed to understand the specific mechanisms of action of Tanakan and how it can be used in combination with other therapies to improve cognitive function and reduce cognitive decline.
Conclusion:
In conclusion, Tanakan is a standardized extract of Ginkgo biloba leaves that has been extensively studied for its therapeutic potential. It has a wide range of biochemical and physiological effects that can improve cognitive function, enhance memory, and reduce cognitive decline. Tanakan has been shown to be a safe and effective herbal supplement that can be used to improve brain function in healthy individuals and patients with neurological conditions. Further research is needed to explore its potential in other conditions and to understand its specific mechanisms of action.
Métodos De Síntesis
The synthesis of Tanakan involves the extraction of Ginkgo biloba leaves using a solvent extraction method. The leaves are dried and ground into a fine powder, which is then extracted with a solvent such as ethanol or methanol. The resulting extract is then standardized to contain a specific concentration of active compounds, including flavonoids and terpenoids.
Aplicaciones Científicas De Investigación
Tanakan has been extensively studied for its therapeutic potential in a variety of conditions. It has been shown to improve cognitive function in healthy individuals, as well as in patients with dementia and Alzheimer's disease. Tanakan has also been studied for its potential in treating depression, anxiety, and tinnitus.
Propiedades
Número CAS |
1446-17-9 |
|---|---|
Nombre del producto |
Tanakan |
Fórmula molecular |
C18H29ClN3O4P |
Peso molecular |
417.9 g/mol |
Nombre IUPAC |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C18H26ClN3.H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H3,1,2,3,4) |
Clave InChI |
AEUAEICGCMSYCQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O |
SMILES canónico |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O |
Otros números CAS |
50-63-5 |
Sinónimos |
Chloroquinine phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



